Resolvin D2-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

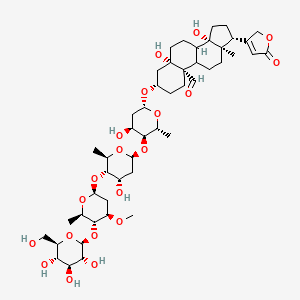

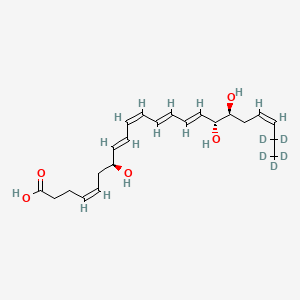

Resolvin D2-d5, also known as RvD2-d5, is a metabolite of docosahexaenoic acid (DHA) with anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . Resolvins are specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .

Synthesis Analysis

The complete stereochemistry of endogenous RvD2 was determined by physical matching with compounds prepared by total organic synthesis . The structure of resolvin D5 was established and confirmed with results from total organic synthesis .Molecular Structure Analysis

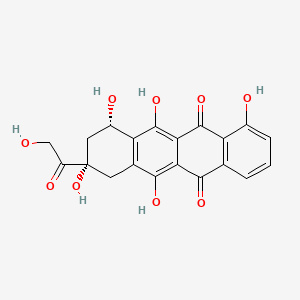

The molecular formula of Resolvin D2 is C22H32O5 . It has three hydroxy substituents at positions 7, 16, and 17 . The molecular weight is 376.5 g/mol .Chemical Reactions Analysis

Resolvin D2 is produced physiologically from the sequential oxygenation of DHA by 15- and 5- lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation .Physical And Chemical Properties Analysis

The molecular weight of Resolvin D2 is 376.5 g/mol . It is a member of the class of resolvins that is docosahexaenoic acid carrying three hydroxy substituents at positions 7, 16, and 17 .科学的研究の応用

Chronic Pain Management

Resolvin D2 (RvD2) has been found to reduce chronic neuropathic pain and bone cancer pain. It does this by inhibiting IL-17 secretion, CXCL1 release, and astrocyte activation in the spinal cord. This was demonstrated in two mouse models of chronic pain, including sciatic nerve ligation-caused neuropathic pain and sarcoma-caused bone cancer pain .

Inflammation Resolution

RvD2 is a bioactive, specialized pro-resolving mediator derived from docosahexaenoic acid. It exhibits potent resolution of inflammation in several neurological disorders . The process of resolving inflammation necessitates the removal of crucial inflammatory cells and the reduction of pro-inflammatory mediators present in the sites of inflammation .

Rheumatoid Arthritis Treatment

Resolvins and protectins, including RvD2, have shown pro-resolving and anti-inflammatory effects in rheumatoid arthritis (RA). They trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .

Bone Marrow-Derived Osteoclast Growth

RvD5 has been found to decrease bone marrow-derived osteoclast growth and interfere with osteoclastogenesis at the molecular level .

Leukocyte Regulation

RvD2 is a potent regulator of leukocytes and controls microbial sepsis .

Topical Administration

Topical administration of RvD2 has been found to increase fluorescence intensity, indicating its potential use in imaging and diagnostic applications .

作用機序

Target of Action

Resolvin D2-d5, a derivative of Resolvin D2, primarily targets myogenic cells and macrophages . It plays a crucial role in muscle regeneration, particularly in conditions like Duchenne Muscular Dystrophy . It also targets leukocytes, controlling microbial sepsis .

Mode of Action

Resolvin D2-d5 interacts with its targets to promote the resolution of inflammation. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Biochemical Pathways

Resolvin D2-d5 is a metabolite of docosahexaenoic acid (DHA) and is synthesized during the initial phases of acute inflammatory responses . It is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation . It reduces leukocyte–endothelial interactions in vivo by endothelial-dependent nitric oxide production, and by direct modulation of leukocyte adhesion receptor expression .

Pharmacokinetics

It is known that it is a product of the action of 15- and 5-lipoxygenase on dha . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Resolvin D2-d5 has potent anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . In mice with microbial sepsis initiated by caecal ligation and puncture, Resolvin D2-d5 sharply decreased both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .

Action Environment

The action of Resolvin D2-d5 can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response . The global prevalence of pain as a primary symptom in RA is influenced by the interplay between inflammation and its resolution . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

将来の方向性

Resolvins are a new family of lipid mediators enzymatically generated within resolution networks that possess unique and specific functions to orchestrate catabasis, the phase in which disease declines . They are under preliminary research for their involvement in promoting restoration of normal cellular function following the inflammation that occurs after tissue injury . The future directions of Resolvin D2-d5 research could involve further investigation into its anti-inflammatory and anti-infective activities, as well as its potential applications in treating conditions characterized by inflammation.

特性

IUPAC Name |

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XNSNRJMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/no-structure.png)

![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)